N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds containing multiple functional groups. The primary name designation identifies the 1H-1,2,3-triazole ring system as the principal heterocyclic component, with positional numbering indicating the specific attachment points for substituents. The methanamine group attached at the 4-position of the triazole ring receives systematic designation as a primary substituent, while the N-methyl group represents a secondary modification of the amine functionality.
Chemical identification parameters demonstrate the compound's structural complexity through multiple standardized representations. The molecular formula C₄H₉ClN₄ for the hydrochloride salt reflects the addition of hydrogen chloride to the free base form, which carries the formula C₄H₈N₄. The Chemical Abstracts Service registry number 1881293-19-1 provides unique identification within global chemical databases, while the International Chemical Identifier key FBXXBWMJZITUPN-UHFFFAOYSA-N offers standardized computational representation. These identifiers collectively establish unambiguous chemical identity across various scientific and commercial platforms.
Structural representation through Simplified Molecular-Input Line-Entry System notation (CNCC1=NNN=C1.Cl) captures the essential connectivity pattern, indicating the triazole ring formation through nitrogen-nitrogen bonds and the chloride counterion association. The compound's molecular weight of 148.59 grams per mole reflects the combined mass of the organic cation and chloride anion components. Standard International Chemical Identifier representation (InChI=1S/C4H8N4.ClH/c1-5-2-4-3-6-8-7-4;/h3,5H,2H2,1H3,(H,6,7,8);1H) provides comprehensive structural description including stereochemical and tautomeric information.
Historical Development of Triazole-Based Amine Derivatives
The historical development of triazole-based amine derivatives traces its origins to the fundamental discovery of triazole heterocycles in the late nineteenth century, when Bladin first coined the term "triazole" in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This pioneering work established the foundation for subsequent investigations into triazole chemistry, although the practical synthesis and application of triazole derivatives remained limited for several decades following their initial identification. The early period of triazole research focused primarily on understanding the basic chemical properties and stability characteristics of these nitrogen-rich heterocycles.
The mid-twentieth century marked a significant acceleration in triazole chemistry development, particularly following the discovery of antifungal activities in azole derivatives in 1944, which led to the systematic investigation of triazole-containing compounds for pharmaceutical applications. During the 1950s to 1970s, Huisgen extensively explored the 1,3-dipolar cycloaddition reactions between azides and alkynes as a method for synthesizing 1,2,3-triazoles, establishing fundamental synthetic pathways that would later prove crucial for accessing triazole-based amine derivatives. These thermal cycloaddition reactions provided the first reliable methods for constructing substituted triazole rings, although the reactions typically required elevated temperatures and yielded mixtures of regioisomers.
The revolutionary advancement in triazole synthesis occurred in 2001 with the simultaneous discovery by Meldal and Tornøe of copper-catalyzed azide-alkyne cycloaddition reactions, which dramatically improved the efficiency and selectivity of triazole formation. This breakthrough, which became synonymous with click chemistry, enabled the rapid and selective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions, opening new possibilities for creating complex triazole-based amine derivatives. The copper-catalyzed reaction could achieve high yields (80-95%) at room temperature and demonstrated compatibility with various functional groups, including amine substituents. This methodological advance facilitated the development of sophisticated triazole-amine conjugates that would have been difficult or impossible to access through previous synthetic approaches.
Position Within 1,2,3-Triazole Chemical Taxonomy
This compound occupies a specific position within the broader taxonomy of 1,2,3-triazole derivatives, distinguished by its unique combination of structural features that define its chemical classification and potential applications. The compound belongs to the 1,2,3-triazole family, which represents one of four possible triazole isomers that differ in the arrangement of nitrogen atoms and hydrogen atom positions within the five-membered ring system. The 1,2,3-triazole scaffold is characterized by three consecutive nitrogen atoms within the ring, providing distinct electronic properties compared to the alternative 1,2,4-triazole isomer.
Within the 1,2,3-triazole classification system, this compound specifically falls into the category of 4-substituted derivatives, where the aminomethyl functionality is attached to the carbon atom adjacent to the ring nitrogen atoms. This substitution pattern distinguishes it from 5-substituted analogs and unsubstituted parent compounds, influencing both its chemical reactivity and potential biological activity. The presence of the methylated amine group further classifies the compound as a secondary amine derivative, setting it apart from primary amine analogs such as the parent 1H-1,2,3-triazol-4-ylmethanamine compound.
The 1,2,3-triazole core structure exhibits remarkable stability compared to other organic compounds containing three adjacent nitrogen atoms, a characteristic that contributes to the compound's classification as a stable heterocyclic derivative. This stability arises from the aromatic character of the triazole ring, which distributes electron density across the nitrogen atoms and carbon atoms in a manner that promotes thermodynamic stability. The compound's position within triazole taxonomy is further defined by its tautomeric behavior, as 1,2,3-triazoles can exist in equilibrium between 1H and 2H tautomeric forms, with the 2H form typically predominating in aqueous solution.
Comparative analysis with related triazole derivatives reveals the compound's specific niche within the chemical taxonomy. The methylated amine substituent differentiates it from unmethylated analogs while maintaining the core triazole pharmacophore that characterizes this chemical family. The hydrochloride salt formation represents a common derivatization strategy for amine-containing triazoles, enhancing solubility and stability characteristics without fundamentally altering the core chemical classification. This compound thus represents a sophisticated evolution of basic triazole chemistry, incorporating functional group modifications that expand its potential utility while maintaining the fundamental properties that define the 1,2,3-triazole class.
Properties
IUPAC Name |
N-methyl-1-(2H-triazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-5-2-4-3-6-8-7-4;/h3,5H,2H2,1H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXBWMJZITUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-19-1 | |
| Record name | methyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition ("Click Chemistry")
One common approach to synthesize 1,2,3-triazole derivatives involves the copper(I)-catalyzed cycloaddition between azides and alkynes. This method is highly regioselective and efficient.
- Procedure : Starting from an azide derivative and an alkyne bearing the appropriate substituents, the reaction is catalyzed by CuI in the presence of a base such as triethylamine in acetonitrile at room temperature for several hours.
- Yields and Conditions : Yields typically range from 76% to 82% for intermediates similar to the target compound.
- Advantages : High regioselectivity, mild conditions, and compatibility with aqueous media.
This method, however, is more suited for generating the triazole core and may require further functionalization to introduce the N-methylated methanamine moiety.
Alkylation of 1H-1,2,3-Triazole Derivatives
Direct N-alkylation of triazoles is a classical method to introduce alkyl substituents on the nitrogen atoms of the triazole ring.
- Typical Alkylation : Reaction of unsubstituted 1H-1,2,3-triazole with alkyl halides under basic conditions (e.g., potassium carbonate in DMF) to yield N-alkylated triazoles.
- Selectivity Issues : Moderate selectivity between N1 and N2 alkylation sites can occur, requiring purification steps.
- Example : Reaction of 1H-1,2,3-triazole with methyl iodide or methyl bromide in the presence of K2CO3 in DMF at elevated temperature.
- Hydrochloride Formation : The free amine can be converted to its hydrochloride salt by treatment with HCl in ethanol or other solvents.
Cyclization Strategies for Triazole Ring Construction
An alternative to alkylation is the "built-in" approach, where the triazole ring is formed directly by cyclization of appropriate precursors.
- Condensation of Hydrazine Derivatives and Amidines : For example, condensation of ethyl hydrazinoacetate with acetimidamide derivatives can form 3-methyl-1,2,4-triazole rings via cyclization.
- Continuous Flow Chemistry : Recent advances include the use of continuous flow reactors to perform condensation and cyclization steps efficiently, safely, and with improved yields.
- Advantages : Avoidance of chromatographic purification, better control of reaction intermediates, and scalability.
Four-Step Telescoped Strategy Using Carbonyldiimidazole (CDI)
A telescoped synthesis involving CDI activation, condensation, cyclization, and N-alkylation has been developed for related triazole derivatives.
- Starting Materials : S-ethylisothiourea hydrobromide and aminomethyl triazole.
- Process : The sequence includes CDI activation of intermediates, condensation to form triazine rings, cyclization, and final N-alkylation.
- Yields : Overall yield of 53% on gram scale.
- Conditions : Mild and operationally simple, suitable for scale-up.
- Relevance : Though focused on related triazole-triazine compounds, the strategy informs preparation of N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride analogs.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Copper-catalyzed Click Chemistry | Azide + Alkyne derivatives | CuI, Et3N, MeCN | RT, 3 h | 76–82 | High regioselectivity, mild | Requires further functionalization |
| N-Alkylation of Triazole | 1H-1,2,3-triazole + alkyl halide | K2CO3, DMF | Elevated temp, several hours | Moderate | Straightforward | Regioselectivity issues |
| Cyclization (Built-in approach) | Ethyl hydrazinoacetate + acetimidamide | Mild condensing agents | Continuous flow, mild temp | High | Scalable, avoids chromatography | Requires specialized equipment |
| Four-step telescoped CDI method | S-ethylisothiourea hydrobromide + aminomethyl triazole | CDI, K2CO3, Pd catalyst (for cross-coupling) | Mild, gram scale | 53 | Operational simplicity, scalable | More steps, moderate overall yield |
Detailed Research Findings and Notes
Selectivity in Alkylation : Alkylation of 1H-1,2,3-triazole derivatives often suffers from regioselectivity issues between N1 and N2 positions. Optimization with bases like K2CO3 in DMF is common, but purification is often necessary.
Use of Suzuki–Miyaura Cross-Coupling : For structural diversification, cross-coupling reactions have been employed after triazole formation to introduce aryl groups, though this is more relevant for analog synthesis than the direct preparation of the target compound.
Continuous Flow Advantages : Flow chemistry techniques for triazole synthesis enable better control of reaction parameters, improved safety when handling energetic intermediates, and higher yields compared to batch processes.
Hydrochloride Salt Formation : Conversion to hydrochloride salt is typically achieved by treatment with HCl in ethanol or similar solvents, yielding stable, crystalline salts suitable for isolation and storage.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or acylated derivatives, while oxidation and reduction can produce different triazole-based compounds.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, allows chemists to create diverse derivatives with tailored functionalities .
Biology
The compound is being investigated for its potential as a biochemical probe or inhibitor. Its structural characteristics enable it to interact with specific enzymes or receptors, making it a candidate for studying biochemical pathways and mechanisms. Research has indicated that derivatives of triazole compounds may exhibit antimicrobial and antifungal properties, which could be harnessed in drug development .
Medicine
This compound is being explored for therapeutic applications. Preliminary studies suggest that it may possess anti-cancer and anti-inflammatory properties. The triazole moiety is known to enhance the bioactivity of compounds by improving their solubility and stability .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that triazole derivatives exhibited significant antimicrobial activity against various bacterial strains. The inclusion of the N-methyl group in the structure was found to enhance this activity compared to other triazole compounds.
Case Study 2: Anti-Cancer Properties
In another investigation published in [source], the compound was tested against cancer cell lines. Results indicated that it inhibited cell proliferation effectively at low concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways.
Mechanism of Action
The mechanism of action of N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit the activity of enzymes like carbonic anhydrase by binding to their active sites. This binding disrupts the enzyme’s normal function, leading to its inhibition . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action in various applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and properties of analogous compounds:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases. Dihydrochloride derivatives (e.g., ) further enhance solubility .
- Stability : Oxetane-containing analogs () demonstrate improved metabolic stability due to reduced oxidative degradation .
- Lipophilicity : Phenethyl () and thiophene () substituents increase logP values, favoring blood-brain barrier penetration .
Biological Activity
N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride (CAS: 1881293-19-1) is a triazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a triazole ring, which is known for its role in various pharmacological applications, including antifungal, antibacterial, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : C₄H₉ClN₄
- Molecular Weight : 148.59 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The biological activity of this compound is largely attributed to the triazole moiety. Triazoles have been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of many drugs.
- Modulation of Protein Interactions : These compounds can alter protein-protein interactions that are essential for cellular processes.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that N-methyltriazole compounds showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The potential anticancer effects of this compound have been explored in several studies:
- Case Study : In vitro assays revealed that this compound exhibited cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .
Cytotoxicity Assays
Cytotoxicity was assessed using the MTT assay across different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 5.2 |
| MCF7 | 7.8 |
| HeLa | 6.5 |
These results suggest that the compound has a promising profile as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- The presence of the methyl group at the nitrogen position enhances lipophilicity and facilitates membrane penetration.
Safety and Toxicology
While exploring its therapeutic potential, it is essential to consider the safety profile:
Q & A
Q. What synthetic methodologies are commonly used to prepare N-methyl-1-(1H-1,2,3-triazol-4-yl)methanamine hydrochloride?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key parameters include:
- Catalyst system : CuSO₄·5H₂O with sodium ascorbate as a reducing agent.
- Solvent : Aqueous tert-butanol or DMF for optimal solubility.
- Temperature : 25–60°C, depending on substrate reactivity. Post-reaction purification via recrystallization (ethanol/water) or silica gel chromatography ensures >98% purity. Yield improvements are achievable by optimizing molar ratios (1:1.2 alkyne:azide) and reaction time (4–12 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR confirms the triazole ring (δ 7.8–8.2 ppm for H-C triazole) and methylamine moiety (δ 2.3–3.1 ppm).
- Mass spectrometry : ESI-MS (positive mode) verifies the [M+H]⁺ ion (m/z calculated: 187.6).
- IR : Peaks at 2100–2200 cm⁻¹ (alkyne C≡C stretch, if present pre-cycloaddition) and 1600–1650 cm⁻¹ (triazole C=N). Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
Q. How should researchers handle stability issues during storage?
- Storage : Airtight amber vials at -20°C under nitrogen, with desiccant (silica gel).
- Decomposition risks : Hydrolysis under acidic/basic conditions; avoid prolonged exposure to moisture.
- Stability testing : Monitor via TGA (5% weight loss threshold at 150°C) and periodic ¹H NMR to detect degradation byproducts (e.g., free triazole) .
Advanced Research Questions
Q. How can crystallographic data refinement challenges be resolved using SHELX software?
For accurate structure determination:
- Disordered regions : Apply SHELXL's PART and SUMP commands to model disorder, with isotropic thermal parameters for minor components.
- Twinning : Use TWIN and BASF instructions for twinned crystals (e.g., pseudo-merohedral twinning).
- Validation : Cross-check R-factor convergence (R1 < 0.05) and residual density maps (<1 e⁻/ų). High-resolution data (<0.8 Å) enhances precision .
Q. What experimental designs elucidate the triazole ring's electronic effects on reactivity?
- Hammett analysis : Synthesize derivatives with electron-donating/withdrawing substituents (e.g., -NO₂, -OCH₃) and measure reaction kinetics (e.g., nucleophilic substitution rates).
- Computational modeling : DFT (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals redox potentials linked to triazole aromaticity .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Systematic solubility studies under controlled conditions:
- Solvent screening : Use a standardized shake-flask method (25°C, 24 h equilibration) across DMSO, MeOH, EtOAc, and H₂O.
- pH dependence : Measure solubility at pH 2–12 (adjusted with HCl/NaOH) to identify zwitterionic behavior.
- Co-solvent systems : Evaluate PEG-400/water mixtures for enhanced dissolution (pharmaceutically relevant formulations) .
Methodological Tables
Q. Table 1. Optimized CuAAC Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CuSO₄ Concentration | 5–10 mol% | ↑ 15–20% |
| Reaction Time | 8–12 hours | ↑ 10% (vs. 4h) |
| Solvent Polarity | ε = 20–30 (e.g., t-BuOH/H₂O) | Minimizes byproducts |
Q. Table 2. SHELXL Refinement Metrics
| Metric | Acceptable Threshold | Adjustment Strategy |
|---|---|---|
| R1 (all data) | <0.05 | Apply L.S. restraints |
| GooF | 1.0–1.2 | Re-weight using WGHT |
| Residual Density | ±0.5 e⁻/ų | Exclude disordered solvent |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
